1-Bromo-2,5-difluoro-4-propoxybenzene
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Overview
Description
1-Bromo-2,5-difluoro-4-propoxybenzene is an organic compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 g/mol . It is characterized by the presence of bromine, fluorine, and propoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 1-Bromo-2,5-difluoro-4-propoxybenzene involves several steps. One common method includes the bromination of 2,5-difluoro-4-propoxybenzene using bromine or a bromine-containing reagent under controlled conditions . The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to produce the compound efficiently .
Chemical Reactions Analysis
1-Bromo-2,5-difluoro-4-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the desired substituents.
Scientific Research Applications
1-Bromo-2,5-difluoro-4-propoxybenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluoro-4-propoxybenzene depends on its specific application. In chemical reactions, it acts as a source of bromine and fluorine atoms, which can be introduced into target molecules through various reaction pathways. The molecular targets and pathways involved vary depending on the specific reaction and application .
Comparison with Similar Compounds
1-Bromo-2,5-difluoro-4-propoxybenzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-difluorobenzene: This compound has two bromine atoms and two fluorine atoms attached to a benzene ring.
1-Bromo-2,4-difluoro-5-nitrobenzene: This compound contains a nitro group in addition to bromine and fluorine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which allows for unique reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-2-3-13-9-5-7(11)6(10)4-8(9)12/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRGTDRPKQPQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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